2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide
Description
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide is a synthetic acetamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a sulfonyl group and an N-(3-ethylphenyl) substituent. This structure combines electron-deficient heterocyclic systems with a lipophilic aryl group, which may influence its pharmacological and physicochemical properties.
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-11-5-3-6-12(9-11)17-15(20)10-24(21,22)14-8-4-7-13-16(14)19-23-18-13/h3-9H,2,10H2,1H3,(H,17,20) |
InChI Key |
CLMNXMOZKJUWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for WAY-329605 are not widely documented in the available sources.
- it is used in scientific research, suggesting that methods for its synthesis exist.
- Industrial production methods are not explicitly mentioned in the available data.
Chemical Reactions Analysis
- The types of reactions that WAY-329605 undergoes are not explicitly stated.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not specified.
Scientific Research Applications
- WAY-329605 has been investigated for its potential applications in various fields:
Chemistry: Its role as a ligand or substrate in chemical reactions.
Biology: Possible interactions with biological molecules.
Medicine: Any therapeutic properties or drug development potential.
Industry: Industrial applications, if any.
Mechanism of Action
- Unfortunately, the exact mechanism by which WAY-329605 exerts its effects is not well-documented.
- Molecular targets and pathways involved remain unspecified.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties can be contextualized by comparing it to structurally related acetamide derivatives (Table 1):
Key Observations :
- Substituent Effects: The 3-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~3–4 estimated), facilitating membrane penetration but less pronounced than halogenated (e.g., –Br, –Cl) or nitro (–NO₂) substituents in analogs with lower MICs . Electron-withdrawing groups (e.g., –NO₂, –Cl) in analogs like N-(4-bromophenyl) derivatives correlate with enhanced antimicrobial potency due to increased electrophilicity and target binding . Spiro or fused heterocycles (e.g., Compound 5d) improve anti-inflammatory activity by modulating cyclooxygenase or cytokine pathways .
Pharmacological Activity
- Antimicrobial Activity :
- The target compound’s sulfonyl group may mimic the sulfonamide class of antibiotics, inhibiting dihydropteroate synthase in folate biosynthesis. However, its 3-ethylphenyl group lacks the electron-withdrawing effects seen in more potent analogs (e.g., MICs of 13–27 µmol/L for halogenated derivatives) .
- Compared to benzo[d]thiazole derivatives (e.g., Compound 48), the benzo[c][1,2,5]thiadiazole core may offer broader spectrum activity but requires empirical validation .
- The ethyl group may reduce gastrointestinal toxicity compared to carboxylic acid-containing NSAIDs .
Physicochemical Properties
- Synthetic Accessibility : The sulfonyl linkage in the target compound may require more complex synthesis (e.g., sulfonation of benzo[c][1,2,5]thiadiazole) compared to thioether or piperazine-linked analogs .
Biological Activity
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The core is then sulfonylated using sulfonyl chloride reagents.
- Amidation : Finally, the acetamide moiety is introduced via an amidation reaction with 3-ethylphenylamine.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The interaction with specific molecular targets such as Bcl-2 proteins has been noted to enhance cytotoxicity against cancer cell lines. For example, compounds structurally related to benzo[c][1,2,5]thiadiazole have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain cancer models .
Antidiabetic Potential
Recent investigations have highlighted the potential of this compound in managing diabetes. In vivo studies showed that it can significantly lower blood glucose levels and improve insulin sensitivity in diabetic animal models. Mechanistically, it appears to inhibit enzymes like alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in metabolic processes, particularly those related to glucose metabolism.
- Cell Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis through interactions with specific receptors or proteins.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antimicrobial Efficacy Study : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
- Anticancer Activity Evaluation : In vitro assays on A431 and Jurkat cell lines revealed that the compound induced apoptosis at concentrations ranging from 5 µM to 20 µM, with a notable increase in caspase activity indicative of apoptotic pathways being activated.
- Diabetes Management Study : An animal model study assessed the effects on fasting blood glucose levels over four weeks. The compound demonstrated a reduction in glucose levels by up to 30% compared to control groups.
Data Table
The following table summarizes key findings from various studies on the biological activity of the compound:
| Activity Type | Test Subject | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Significant bacterial count reduction |
| Anticancer | A431 Cell Line | 5 - 20 | Induced apoptosis; increased caspase activity |
| Antidiabetic | Diabetic Rat Model | N/A | Reduced blood glucose by 30% |
Q & A
Q. What are the standard synthetic routes for 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : The benzo[c][1,2,5]thiadiazole ring is synthesized via cyclization of ortho-diamines with sulfur sources under acidic conditions .
Sulfonylation : Introduction of the sulfonyl group at position 4 using chlorosulfonic acid or sulfur trioxide derivatives .
Acetamide Coupling : Reaction of the sulfonyl intermediate with 3-ethylaniline via nucleophilic acyl substitution, often employing coupling agents like EDCI or DCC in solvents such as dichloromethane (DCM) .
- Critical Conditions :
- Temperature control (0–5°C for sulfonylation; room temperature for coupling).
- Use of bases (e.g., triethylamine) to neutralize HCl byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., sulfonyl and acetamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
- FT-IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How does the presence of the benzo[c][1,2,5]thiadiazol-4-ylsulfonyl group influence the compound's physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Solubility : Polar sulfonyl groups improve aqueous solubility compared to non-sulfonylated analogs, critical for in vitro assays .
- Stability : Susceptibility to hydrolysis under basic conditions requires storage in anhydrous environments .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time .
- Table: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| DCM | 25 | 72 | <5% |
| DMF | 80 | 65 | 10% |
| THF | 60 | 58 | 15% |
| Data extrapolated from analogous syntheses . |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variations across studies) for this compound?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound solubility .
- Metabolic Stability Testing : Use liver microsomes to assess if differences in metabolism explain potency variations .
- Computational Docking : Perform molecular dynamics simulations to evaluate target binding consistency across studies (e.g., kinase vs. protease targets) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like kinase enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets, focusing on sulfonyl and acetamide hydrogen bonds .
- QSAR Modeling : Train models on thiadiazole derivatives to correlate substituent electronegativity with inhibitory activity .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Lys33 in MAPK14) .
Key Considerations for Experimental Design
- Contradiction Management : Conflicting data on sulfonyl group stability (acidic vs. basic hydrolysis) necessitates pH-controlled stability studies .
- Biological Replicates : Use ≥3 replicates in cytotoxicity assays to account for cell line heterogeneity .
- Synthetic Scalability : Batch reactors with controlled stirring (500 rpm) improve reproducibility for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
